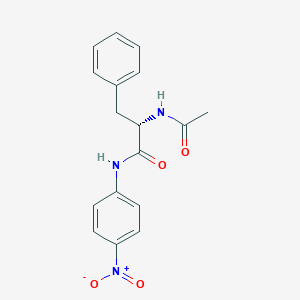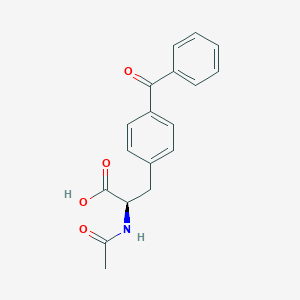
N-アセチル-D-フェニルアラニン
概要
説明
N-Acetyl-D-phenylalanine is a synthetic amino acid derivative with the molecular formula C11H13NO3. It is derived from D-phenylalanine and features an acetyl group attached to the nitrogen atom of the amino acid.
科学的研究の応用
N-Acetyl-D-phenylalanine has a wide range of applications in scientific research:
作用機序
Target of Action
N-Acetyl-D-phenylalanine is a derivative of the amino acid phenylalanine . It is used as an ergogenic supplement, influencing the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Mode of Action
It is known that it is involved in the chemical resolution of dl-phenylalanine methyl ester, acting as a resolving agent . This process is crucial in the synthesis of various important derivatives of D-phenylalanine, which are used in the production of anti-diabetic drugs, anti-tumor drugs, anti-HIV drugs, pesticides, and some calorie-free sweeteners .
Biochemical Pathways
N-Acetyl-D-phenylalanine is involved in various biochemical pathways. It has been found to increase anabolism and reduce catabolism via inhibition of IKKα kinase . This action influences the NF-κB pathway, which plays a pivotal role in the inflammatory response and is a key player in the pathogenesis of osteoarthritis .
Pharmacokinetics
It is known that acetylation of amino acids can switch their uptake into cells from one type of transporter to another . For instance, acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This could potentially influence the bioavailability of N-Acetyl-D-phenylalanine.
Result of Action
The result of N-Acetyl-D-phenylalanine’s action is largely dependent on its role in the body. As a resolving agent in the chemical resolution of DL-phenylalanine methyl ester, it contributes to the production of important pharmaceutical compounds . As a modulator of the NF-κB pathway, it could potentially have effects on inflammation and related conditions .
準備方法
Synthetic Routes and Reaction Conditions: N-Acetyl-D-phenylalanine can be synthesized through several methods. One common approach involves the acetylation of D-phenylalanine using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding N-Acetyl-D-phenylalanine with high purity .
Industrial Production Methods: On an industrial scale, N-Acetyl-D-phenylalanine is often produced using enzymatic methods. For example, Aspergillus oryzae amidase can be used to stereospecifically hydrolyze N-acetyl-D-phenylalanine to produce D-phenylalanine with high optical purity. This method is efficient and yields a product with a purity of 92.3% and a yield of 89.5% .
化学反応の分析
Types of Reactions: N-Acetyl-D-phenylalanine undergoes various chemical reactions, including hydrolysis, amidation, and racemization.
Common Reagents and Conditions:
Racemization: During amidation, racemization can occur, leading to the formation of both enantiomers of the product.
Major Products:
D-phenylalanine: Formed through hydrolysis.
Amide derivatives: Produced via amidation reactions.
類似化合物との比較
N-Acetyl-D-phenylalanine can be compared with other acetylated amino acids, such as N-acetyl-L-phenylalanine and N-acetyl-D-phenylglycine:
N-acetyl-L-phenylalanine: Similar in structure but derived from L-phenylalanine.
N-acetyl-D-phenylglycine: Used as a resolving agent in the chemical resolution of DL-phenylalanine methyl ester.
Uniqueness: N-Acetyl-D-phenylalanine is unique due to its ability to form supramolecular complexes and its specific interactions with D-aminoacylase and D-amino acid-N-acetyltransferase, making it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
(2R)-2-acetamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJSKKFNMDLON-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144144 | |
| Record name | N-Acetyl-3-phenyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10172-89-1 | |
| Record name | (-)-N-Acetylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10172-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylphenylalanine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010172891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-3-phenyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-3-phenyl-D-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLPHENYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606E063065 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














